molecular formula C7H2ClF5O B1402264 2-Chloro-1,4-difluoro-3-(trifluoromethoxy)benzene CAS No. 1261737-56-7

2-Chloro-1,4-difluoro-3-(trifluoromethoxy)benzene

Cat. No.: B1402264
CAS No.: 1261737-56-7
M. Wt: 232.53 g/mol
InChI Key: WXYXSKJOLBTFQH-UHFFFAOYSA-N
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Description

2-Chloro-1,4-difluoro-3-(trifluoromethoxy)benzene is an organic chemical compound with the molecular formula C7H2ClF5O . It is a solid and insoluble in water .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the etherification of trifluoromethoxytrifluoroethylene and 2-chloro-4-aminophenol . Another method involves the preparation of (trifluoromethoxy)benzene from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C7H2ClF5O. The molecular weight is 232.535 .


Physical And Chemical Properties Analysis

This compound is a solid and insoluble in water . Its molecular formula is C7H2ClF5O and the molecular weight is 232.535 .

Scientific Research Applications

Medicinal Chemistry and Biological Significance

Fluorinated benzene derivatives, such as triazines and benzoxazoles, have been extensively studied for their biological activities. Triazines, for instance, show a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-cancer, and anti-inflammatory properties, highlighting the significance of fluorinated compounds in drug development (Verma, Sinha, & Bansal, 2019). Benzoxazoles, containing a 1,3-oxazole system fused with a benzene ring, have also demonstrated important pharmacological properties, further underscoring the potential of fluorinated benzene derivatives in medicinal chemistry (Özil & Menteşe, 2020).

Supramolecular Chemistry

Fluorinated benzene derivatives, like benzene-1,3,5-tricarboxamide (BTAs), play a crucial role in supramolecular chemistry. Their simple structure and wide accessibility, combined with a detailed understanding of their supramolecular self-assembly behavior, allow for their use in applications ranging from nanotechnology to polymer processing and biomedical applications (Cantekin, de Greef, & Palmans, 2012).

Environmental Safety and Remediation

Studies on chlorobenzenes, which are closely related to the chemical structure , reveal the environmental risks posed by such organic pollutants due to their toxicity and persistence. Research focused on the fate processes of chlorobenzenes in the soil and potential remediation strategies emphasizes the importance of understanding and mitigating the environmental impact of fluorinated organic compounds (Brahushi, Kengara, Song, Jiang, Munch, & Wang, 2017).

Organic Synthesis and Material Science

Fluorinated benzene derivatives are pivotal in organic synthesis, offering pathways to a vast array of chemical compounds with diverse applications. The review on trifluoromethanesulfonic acid highlights its use in forming carbon–carbon and carbon–heteroatom bonds, among other reactions, underscoring the utility of fluorinated reagents in synthesizing complex organic molecules (Kazakova & Vasilyev, 2017).

Properties

IUPAC Name

2-chloro-1,4-difluoro-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF5O/c8-5-3(9)1-2-4(10)6(5)14-7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYXSKJOLBTFQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)OC(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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